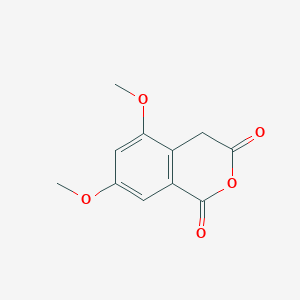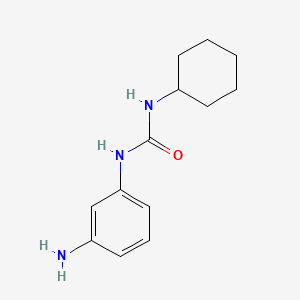
Urea, N-(3-aminophenyl)-N'-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(3-aminophenyl)-N’-cyclohexyl-: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an aminophenyl group and a cyclohexyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(3-aminophenyl)-N’-cyclohexyl- typically involves the reaction of 3-aminophenyl isocyanate with cyclohexylamine. The reaction is carried out under inert conditions, often in a solvent such as tetrahydrofuran, at room temperature. The reaction proceeds smoothly to yield the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of Urea, N-(3-aminophenyl)-N’-cyclohexyl- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Urea, N-(3-aminophenyl)-N’-cyclohexyl- can undergo oxidation reactions, particularly at the aminophenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aminophenyl group, where electrophilic or nucleophilic reagents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents (e.g., halogens) and nucleophilic reagents (e.g., amines).
Major Products Formed:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Urea, N-(3-aminophenyl)-N’-cyclohexyl- is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized urea derivatives.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, Urea, N-(3-aminophenyl)-N’-cyclohexyl- is used in the production of polymers and resins. It can enhance the properties of these materials, such as their thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of Urea, N-(3-aminophenyl)-N’-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclohexyl group can enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
N-(3-aminophenyl)urea: This compound is similar in structure but lacks the cyclohexyl group. It has different physical and chemical properties.
N-(4-aminophenyl)urea: This compound has the amino group in the para position, which can affect its reactivity and interactions.
N-(3-aminophenyl)-N’-methylurea: This compound has a methyl group instead of a cyclohexyl group, leading to differences in its properties and applications.
Uniqueness: Urea, N-(3-aminophenyl)-N’-cyclohexyl- is unique due to the presence of both the aminophenyl and cyclohexyl groups. This combination imparts distinct physical and chemical properties, such as enhanced stability and specific interactions with biological targets. The cyclohexyl group can also influence the compound’s solubility and bioavailability, making it a valuable compound in various applications.
Propiedades
Número CAS |
94368-20-4 |
|---|---|
Fórmula molecular |
C13H19N3O |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-(3-aminophenyl)-3-cyclohexylurea |
InChI |
InChI=1S/C13H19N3O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,14H2,(H2,15,16,17) |
Clave InChI |
GDFXTPXBKIDPPF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)

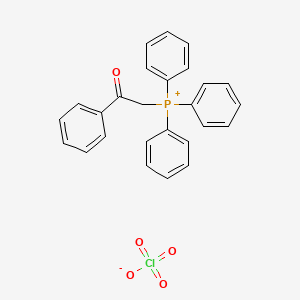
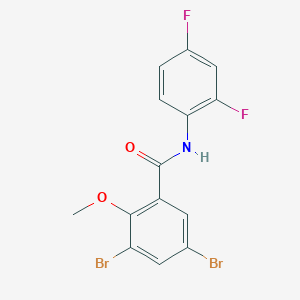
![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)
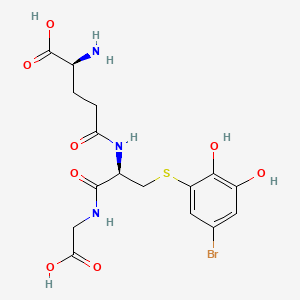

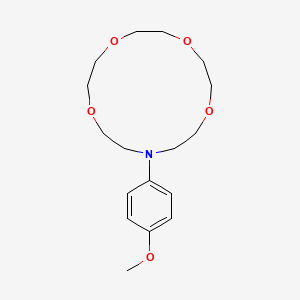

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
